Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate)
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Overview
Description
Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C17H29FO8P2S and a molecular weight of 474.42 g/mol . This compound is characterized by the presence of a fluorine atom, a phenylsulfonyl group, and two phosphonate groups attached to a propane backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) involves multiple steps. One common synthetic route includes the reaction of a fluorinated alkyl halide with a phenylsulfonyl compound under specific conditions to form the desired product. The reaction conditions typically involve the use of a base, such as sodium hydride, and an aprotic solvent, such as dimethylformamide (DMF), to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various fluorinated and phosphonate-containing compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mechanism of Action
The mechanism of action of Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) involves its interaction with specific molecular targets and pathways. The fluorine atom and the phenylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) can be compared with other similar compounds, such as:
Tetraethyl (1-chloro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate): This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and chemical properties.
Tetraethyl (1-fluoro-3-(methylsulfonyl)propane-1,1-diyl)bis(phosphonate): This compound has a methylsulfonyl group instead of a phenylsulfonyl group, leading to differences in its chemical behavior and applications.
The uniqueness of Tetraethyl (1-fluoro-3-(phenylsulfonyl)propane-1,1-diyl)bis(phosphonate) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3,3-bis(diethoxyphosphoryl)-3-fluoropropyl]sulfonylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29FO8P2S/c1-5-23-27(19,24-6-2)17(18,28(20,25-7-3)26-8-4)14-15-29(21,22)16-12-10-9-11-13-16/h9-13H,5-8,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETLIOBZUYDUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(CCS(=O)(=O)C1=CC=CC=C1)(F)P(=O)(OCC)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29FO8P2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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